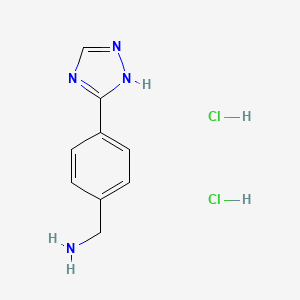

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

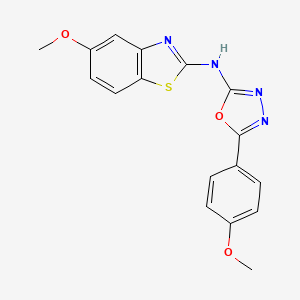

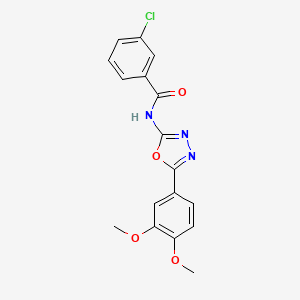

“(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine dihydrochloride” is a chemical compound . It’s related to a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been synthesized and evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of related compounds, such as a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported . These compounds were successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine dihydrochloride” and related compounds can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

Anticancer Properties

1,2,4-Triazole derivatives exhibit promising anticancer potential. Researchers have synthesized novel compounds containing the 1,2,4-triazole ring and evaluated their cytotoxic activities against various cancer cell lines. For instance:

- Compound 7d, 7e, 10a, and 10d demonstrated cytotoxic activity against the Hela cell line, with an IC50 lower than 12 μM .

Apoptosis Induction

- Compound 10ec induced apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide assays, supported its apoptotic effects .

Antiproliferative Activity

- 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 leukemia cells, with an IC50 of 2 μM .

Aromatase Inhibition

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Compounds with a similar 1,2,4-triazole core have been reported to exhibit cytotoxic activities against tumor cell lines , suggesting that they may interfere with cellular proliferation pathways.

Result of Action

Similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , indicating potential anticancer effects.

Action Environment

The compound’s stability at room temperature suggests it may be relatively stable under normal environmental conditions.

properties

IUPAC Name |

[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVWCDCNVUKQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)